molecular formula C10H8F4O4 B12522973 Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- CAS No. 651331-94-1

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-

Cat. No.: B12522973
CAS No.: 651331-94-1
M. Wt: 268.16 g/mol
InChI Key: DXUMBQQMGISOJG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (systematic IUPAC name: 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid) is a fluorinated derivative of benzoic acid. The target compound’s structure features a hydroxyl group at the 2-position and a 2,2,3,3-tetrafluoropropoxy substituent at the 4-position, which may enhance its acidity and electronic properties compared to non-hydroxylated analogs.

Properties

CAS No.

651331-94-1

Molecular Formula

C10H8F4O4

Molecular Weight

268.16 g/mol

IUPAC Name

2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid

InChI

InChI=1S/C10H8F4O4/c11-9(12)10(13,14)4-18-5-1-2-6(8(16)17)7(15)3-5/h1-3,9,15H,4H2,(H,16,17)

InChI Key

DXUMBQQMGISOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(C(F)F)(F)F)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- typically involves the reaction of 2-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and tetrafluoropropoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The table below compares key structural and molecular features of the target compound with analogous fluorinated benzoic acids:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
2-Hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid 2-OH, 4-(C₃H₄F₄O) C₁₀H₈F₄O₄* ~268.15* Not specified Ortho hydroxyl enhances acidity; tetrafluoropropoxy increases lipophilicity.
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid 4-(C₃H₄F₄O) C₁₀H₈F₄O₃ 252.17 72106-04-8 Lacks hydroxyl group; simpler synthesis route.
2-(Difluoromethoxy)-4-propoxybenzoic acid 2-(CF₂OCH₃), 4-C₃H₇O C₁₁H₁₂F₂O₄ 258.21 1154276-48-8 Difluoromethoxy group provides electron-withdrawing effects; shorter alkoxy chain.
3-Fluoro-4-(hexadecyloxy)benzoic acid 3-F, 4-C₁₆H₃₃O C₂₃H₃₅FO₃ 394.52 Not specified Long aliphatic chain imparts surfactant properties; fluorine enhances stability.
4-([3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl)benzoic acid 4-(CF₃-pyrazole-CH₂) C₁₂H₉F₃N₂O₂ 270.21 1006482-42-3 Trifluoromethylpyrazole moiety adds steric bulk and metabolic stability.

*Estimated based on structural similarity to and .

Key Observations:
  • Acidity: The ortho hydroxyl group in the target compound likely increases acidity (pKa ~2-3) compared to non-hydroxylated analogs like 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid .
  • Lipophilicity : The tetrafluoropropoxy group (logP ~2.5-3.0) balances lipophilicity better than the long-chain hexadecyloxy group (logP ~8.0) in , making the target compound more suitable for pharmaceutical applications.

Stability and Environmental Impact

  • Chemical Stability: The tetrafluoropropoxy group resists hydrolysis better than non-fluorinated alkoxy groups due to strong C-F bonds. However, the ortho hydroxyl group may increase susceptibility to oxidation .
  • Environmental Persistence : Perfluorinated compounds (e.g., those in ) are persistent organic pollutants (POPs), but the target compound’s hydroxyl group may promote biodegradability compared to fully fluorinated analogs .

Biological Activity

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (CAS Number: 651331-94-1) is a specialized organic compound classified as a hydroxybenzoic acid. This compound features a benzoic acid core with a hydroxy group and a tetrafluoropropoxy substituent, which contributes to its unique chemical and physical properties. Understanding its biological activity is crucial for potential applications in medicinal and industrial fields.

PropertyValue
Molecular FormulaC₁₀H₈F₄O₄
Molecular Weight268.162 g/mol
LogP2.36960
PSA (Polar Surface Area)66.76 Ų

The biological activity of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is primarily attributed to its structural features that influence its interaction with biological macromolecules. The hydroxy and tetrafluoropropoxy groups enhance its binding affinity to various enzymes and receptors, potentially modulating several biochemical pathways.

Potential Biological Effects

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit pro-inflammatory enzymes and cytokines, suggesting anti-inflammatory properties.
  • Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can activate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and may have implications in aging-related disorders .

Case Studies and Research Findings

  • Enzyme Activation Studies :
    • A study demonstrated that benzoic acid derivatives promote the activity of cathepsins B and L in human fibroblasts, indicating potential applications in enhancing proteostasis . The most potent derivative showed a significant increase in enzyme activity (467.3 ± 3.9%).
  • Antimicrobial Activity :
    • Various studies have reported antimicrobial effects associated with benzoic acid derivatives. For instance, certain compounds exhibit significant activity against fungal infections, with minimum inhibitory concentrations (MIC) as low as 0.8 μg/mL against Candida albicans .
  • Anti-inflammatory Properties :
    • The compound's structure allows it to inhibit specific inflammatory pathways, which could be beneficial in developing anti-inflammatory drugs. Its mechanism involves the suppression of pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
Salicylic AcidHydroxy group onlyAnti-inflammatory
p-Hydroxybenzoic AcidHydroxy group at para positionAntimicrobial
Vanillic AcidMethoxy group instead of tetrafluoropropoxyAntioxidant and anti-inflammatory
Benzoic Acid, 2-hydroxy-4-(Tetrafluoropropoxy)Unique tetrafluoropropoxy groupEnhanced lipophilicity and stability

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